molecular formula C16H15NO2 B11691686 (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B11691686
M. Wt: 253.29 g/mol
InChI Key: XICCSKWKPWAILC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enamide structure can be reduced to form a saturated amide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of (2E)-3-(4-methoxyphenyl)-N-phenylpropionamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid

Uniqueness

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide, commonly referred to as a cinnamamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a propene moiety with a methoxyphenyl substituent and an amide functional group. Its chemical structure allows for significant reactivity, which is essential for its biological activity. The presence of the double bond enhances its potential for interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and proteases, which are crucial in cancer progression and other diseases .
  • Cell Signaling Modulation : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells, showcasing its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to confirm these effects .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Effects

Studies have indicated that this compound exhibits antimicrobial activity against several pathogens. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxyphenyl)propenamideSimilar propenamide structureAnticancer properties
4-Methoxycinnamic AcidContains a methoxy group and double bondAntioxidant and anti-inflammatory effects
Phenylpropenoic AcidBasic structure with phenolic componentsPotential anti-cancer activity

These variations highlight how different substituents on the phenyl ring can significantly impact the compound's biological profile .

Case Studies and Research Findings

  • Anticancer Study : A study evaluating the effects of various cinnamamide derivatives found that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Antimicrobial Evaluation : In vitro tests revealed that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Predictive Modeling : Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers have identified a broad spectrum of potential therapeutic applications for this compound, including neuroprotective and anti-inflammatory properties .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+

InChI Key

XICCSKWKPWAILC-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.